![molecular formula C11H18N4O2 B1493130 2-Azido-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one CAS No. 2098109-78-3](/img/structure/B1493130.png)
2-Azido-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one
Overview
Description
The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of human diseases . The compound also contains an azido group, which is known for its high reactivity and versatility in chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Azido groups can be introduced through reactions with sodium azide .Molecular Structure Analysis
The structure of this compound likely includes a non-planar, sp3-hybridized pyrrolidine ring, which allows efficient exploration of the pharmacophore space . The azido group could add further complexity to the molecule’s structure .Chemical Reactions Analysis
The azido group in the compound can participate in various reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles . The pyrrolidine ring can also undergo various transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Pyrrolidine derivatives generally have good solubility due to their polar nature .Scientific Research Applications
2-Azido-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one has been studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of medicinal chemistry. This compound has been found to possess various biological activities, such as anti-inflammatory, antifungal, and anti-tumor activities. In addition, this compound has been studied for its potential applications in drug delivery systems, due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of 2-Azido-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one is not yet fully understood. However, it has been suggested that this compound may interact with various proteins and enzymes in the body, resulting in the modulation of various biochemical processes. Additionally, this compound has been found to possess antioxidant properties, which may play a role in its mechanism of action.
Biochemical and Physiological Effects
This compound has been found to possess various biochemical and physiological effects. In vitro studies have shown that this compound can modulate the expression of various genes involved in the regulation of cell proliferation, differentiation, and apoptosis. Additionally, this compound has been found to possess anti-inflammatory, antifungal, and anti-tumor activities.
Advantages and Limitations for Lab Experiments
2-Azido-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one has several advantages for use in laboratory experiments. It is a relatively stable compound, and it is soluble in a variety of organic solvents. Additionally, this compound is relatively inexpensive and easy to synthesize. However, there are several limitations to consider when using this compound in laboratory experiments. This compound is not water-soluble, and it can be difficult to purify. Additionally, this compound can be toxic in high concentrations.
Future Directions
There are several potential future directions for the study of 2-Azido-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one. One potential direction is to investigate the effects of this compound on various diseases, such as cancer, diabetes, and cardiovascular diseases. Additionally, further research could be conducted to investigate the potential applications of this compound in drug delivery systems. Additionally, further research could be conducted to investigate the mechanism of action of this compound and to explore its potential therapeutic applications. Finally, further research could be conducted to explore the potential synergistic effects of this compound with other compounds.
Safety and Hazards
properties
IUPAC Name |
2-azido-1-[8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-17-7-9-6-15(10(16)5-13-14-12)8-11(9)3-2-4-11/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKATKRMOLFLCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CN(CC12CCC2)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






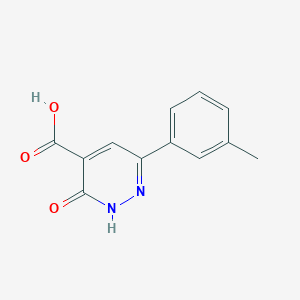
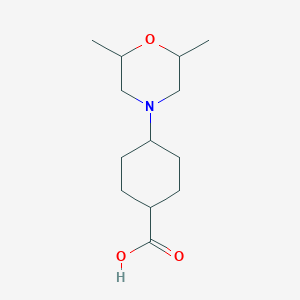
![[1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1493057.png)
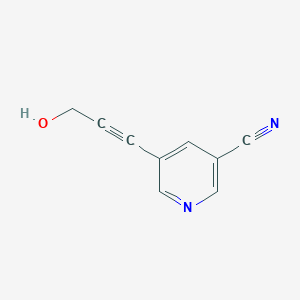
![N-[(2,6-difluorophenyl)methyl]oxolan-3-amine](/img/structure/B1493059.png)
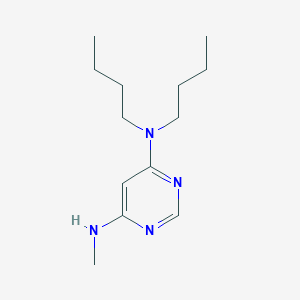
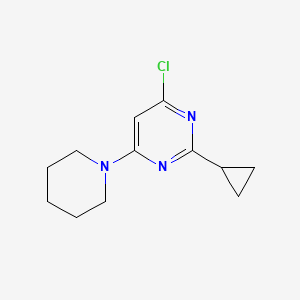
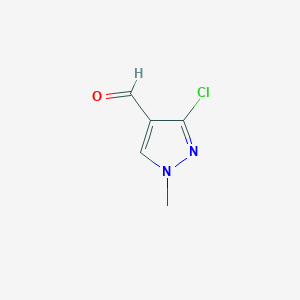
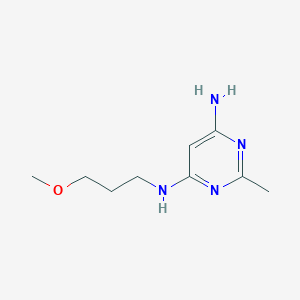
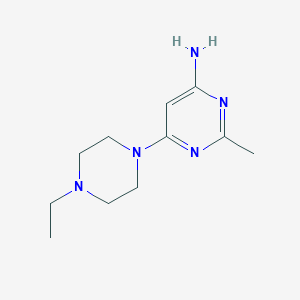
![2-{1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B1493067.png)